molecular formula C16H18N2O3S B2517310 2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide CAS No. 2305573-98-0

2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide

Cat. No.: B2517310
CAS No.: 2305573-98-0
M. Wt: 318.39
InChI Key: OJGWPZVWKHGBPB-UHFFFAOYSA-N
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Description

Quinoline-3-carboxamides are a class of compounds that have received considerable attention due to their broad spectrum of bioactivity . They consist of a benzene ring fused with a pyridine ring, and a carboxamide group attached to the 3-position of the quinoline .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, one method involves the one-pot reaction of a specific aldehyde and a dione in the presence of a solvent . Another method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The carboxamide group attached to the 3-position of the quinoline further modifies the properties of these compounds .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, they can participate in catalytic and non-catalytic amidation of carboxylic acid substrates .

Mechanism of Action

While the specific mechanism of action for your compound is not available, quinoline-3-carboxamides have been found to exhibit various biological activities. For instance, some quinoline-3-carboxamides have been found to inhibit the cholesteryl ester transfer protein (CETP), which plays a role in decreasing HDL-C level and increasing LDL-C level .

Properties

IUPAC Name

2,6-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-5-6-15-13(9-11)10-14(12(2)18-15)16(19)17-7-4-8-22(3,20)21/h4-6,8-10H,7H2,1-3H3,(H,17,19)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGWPZVWKHGBPB-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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